molecular formula C10H8N4O2 B14333158 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole CAS No. 106917-45-7

2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole

Cat. No.: B14333158
CAS No.: 106917-45-7
M. Wt: 216.20 g/mol
InChI Key: IPUAWNBYEYKIIO-UHFFFAOYSA-N
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Description

2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a pyrrole ring. The compound is notable for its vibrant color, which is attributed to the presence of the nitrophenyl group. This compound is part of the azo dye family, which is widely used in various industries due to their vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3H-pyrrole under basic conditions to form the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 2-[(E)-(4-Aminophenyl)diazenyl]-3H-pyrrole.

    Oxidation: Pyrrole-2,3-diones.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The diazenyl group can also participate in redox reactions, contributing to the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole can be compared with other azo compounds such as:

    2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Similar in structure but with a phenol group instead of a pyrrole ring.

    2-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol: Contains a naphthol group, leading to different chemical properties and applications.

    4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Features a chlorophenyl group, which affects its reactivity and uses.

The uniqueness of this compound lies in its combination of the pyrrole ring and the nitrophenyl diazenyl group, which imparts specific chemical and biological properties that are distinct from other azo compounds.

Properties

CAS No.

106917-45-7

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

(4-nitrophenyl)-(3H-pyrrol-2-yl)diazene

InChI

InChI=1S/C10H8N4O2/c15-14(16)9-5-3-8(4-6-9)12-13-10-2-1-7-11-10/h1,3-7H,2H2

InChI Key

IPUAWNBYEYKIIO-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C1N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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